molecular formula C10H17NO2S B14368334 2,2-Dipropylthiomorpholine-3,5-dione CAS No. 90978-82-8

2,2-Dipropylthiomorpholine-3,5-dione

Katalognummer: B14368334
CAS-Nummer: 90978-82-8
Molekulargewicht: 215.31 g/mol
InChI-Schlüssel: ABDSDUCGQBYVCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dipropylthiomorpholine-3,5-dione is an organic compound characterized by a thiomorpholine ring substituted with two propyl groups at the 2-position and carbonyl groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dipropylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiomorpholine derivatives with propyl halides in the presence of a base to introduce the propyl groups. The cyclization is then achieved through the formation of carbonyl groups at the 3 and 5 positions using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dipropylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl-substituted thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dipropylthiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dipropylthiomorpholine-3,5-dione involves its interaction with molecular targets through its functional groups. The carbonyl groups can participate in hydrogen bonding and nucleophilic addition reactions, while the thiomorpholine ring can interact with various biological molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.

    Thiophene Derivatives: Compounds with sulfur-containing rings similar to thiomorpholine.

Uniqueness

2,2-Dipropylthiomorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of both sulfur and carbonyl functionalities. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

90978-82-8

Molekularformel

C10H17NO2S

Molekulargewicht

215.31 g/mol

IUPAC-Name

2,2-dipropylthiomorpholine-3,5-dione

InChI

InChI=1S/C10H17NO2S/c1-3-5-10(6-4-2)9(13)11-8(12)7-14-10/h3-7H2,1-2H3,(H,11,12,13)

InChI-Schlüssel

ABDSDUCGQBYVCI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(C(=O)NC(=O)CS1)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.